Octadecyl chloroformate

Description

Significance within Contemporary Chemical Synthesis

In modern chemical synthesis, octadecyl chloroformate is valued for its ability to introduce the long, hydrophobic octadecyl group onto other molecules. smolecule.com This functionalization is significant in several areas:

Surface Modification : A primary application is the modification of surfaces to increase hydrophobicity (water-repellency). smolecule.com This is critical in the design of advanced materials, including biosensors and microfluidic devices, where controlling the interaction between the surface and aqueous environments can reduce non-specific binding and improve device performance. smolecule.com

Protecting Group Chemistry : In complex, multi-step organic syntheses, it can serve as a protecting group for functional groups like alcohols and amines. smolecule.com The octadecyl group can be introduced and later removed, allowing other chemical transformations to occur at different sites in the molecule without interference.

Derivatization for Chromatography : this compound is used as a derivatizing agent, particularly for gas chromatography (GC) analysis. wikipedia.org It reacts with polar compounds such as amino acids, carboxylic acids, and phenols, converting them into more volatile and less polar derivatives. wikipedia.org This transformation enhances their separation and detection by GC-mass spectrometry (GC/MS). wikipedia.org

Polymer and Nanoparticle Science : The compound is used in the synthesis and functionalization of polymers and nanoparticles. reanin.comfrontiersin.org By incorporating the long alkyl chain, researchers can tune the physical properties of polymers or modify the surface of nanoparticles to improve their dispersion in non-polar media or to enhance their biocompatibility for biomedical applications. frontiersin.orgiosrjournals.org For instance, modifying nanoparticles with long alkyl chains can increase their uptake by cells. frontiersin.org

General Overview of Chloroformate Chemistry and its Relevance

Chloroformates are a class of organic compounds characterized by the ROC(O)Cl functional group. wikipedia.org Their chemistry is similar to that of acyl chlorides, making them versatile and highly reactive reagents in organic synthesis. wikipedia.org The relevance of chloroformate chemistry is widespread, underpinning numerous processes in academic and industrial research. reanin.commarketresearchintellect.com

They are fundamental reagents for creating several important chemical linkages:

Carbamates : Chloroformates react readily with primary and secondary amines to form carbamates. wikipedia.org This reaction is a cornerstone of peptide synthesis, where specific chloroformates like benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are used to introduce protecting groups for amines. wikipedia.org

Carbonate Esters : The reaction of a chloroformate with an alcohol yields a carbonate ester. wikipedia.org This is a key step in the production of polycarbonates, a class of durable and versatile plastics used in electronics, automotive parts, and construction. reanin.com

Mixed Anhydrides : When reacted with carboxylic acids, chloroformates form mixed anhydrides. wikipedia.org

The broad utility of chloroformates makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and high-performance polymers. ontosight.aireanin.com Their ability to facilitate the creation of complex molecules with precise functionalities ensures their continued importance in chemical science. marketresearchintellect.com

Historical Development of this compound Research Applications

Research and application involving this compound have evolved from foundational synthesis to specialized uses in materials science and analytics. Early reports, such as a 1949 patent, detailed the method for preparing long-chain alkyl chloroformates, including this compound. google.com This work established the necessary reaction conditions, noting that higher temperatures (above 60 °C) were desirable for the synthesis of chloroformates from higher aliphatic alcohols like octadecanol, in contrast to the conditions for shorter-chain alcohols. google.com

The primary synthesis route involves the reaction of octadecanol with phosgene (B1210022). ontosight.aismolecule.com Optimization of this process focuses on controlling temperature to maximize yield and minimize the formation of impurities, with studies indicating an optimal range of 50-60°C. smolecule.com

In subsequent decades, the applications of this compound expanded beyond its role as a simple chemical intermediate. Its utility as a derivatizing agent in chromatography became a significant area of research. wikipedia.org More recently, its application has extended into advanced materials science. Researchers now utilize this compound for the precise surface functionalization of nanoparticles, aiming to control their interaction with biological systems, and in polymer chemistry to synthesize materials with tailored properties, such as self-immolative polymers or specialized lubricant additives. frontiersin.orgiosrjournals.organnualreviews.org This progression reflects a broader trend in chemistry, moving from the synthesis of basic molecules to their application in creating complex, functional systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₇ClO₂ |

| Molecular Weight | 332.95 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran) |

Data sourced from multiple references. axios-research.comontosight.ai

Table 2: Key Reactions of Chloroformates

| Reactant | Product | Reaction Description |

|---|---|---|

| Amine (H₂NR') | Carbamate (B1207046) (ROC(O)-N(H)R') | Forms a carbamate linkage, often used in protecting group chemistry. wikipedia.org |

| Alcohol (HOR') | Carbonate Ester (ROC(O)-OR') | Creates a carbonate ester, a key reaction in polycarbonate synthesis. wikipedia.orgreanin.com |

| Carboxylic Acid (HO₂CR') | Mixed Anhydride (B1165640) (ROC(O)−OC(O)R') | Forms a mixed anhydride, a reactive intermediate for further synthesis. wikipedia.org |

These are general reactions for the chloroformate functional group. wikipedia.org

Structure

2D Structure

Properties

IUPAC Name |

octadecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDURWGNZCVESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

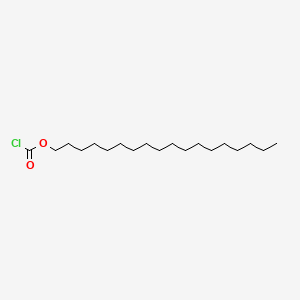

CCCCCCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068656 | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51637-93-5 | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51637-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051637935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Octadecyl Chloroformate

Preparative Chemistry of Octadecyl Chloroformate

The synthesis of this compound is most commonly achieved through the reaction of octadecanol with a phosgene (B1210022) equivalent. The specifics of the reagents and reaction conditions are crucial for achieving high yields and purity.

Common Synthetic Routes and Reagents

The most prevalent and industrially significant method for synthesizing this compound is the direct reaction of octadecanol with phosgene. smolecule.comontosight.ai This reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

Alternative, less common synthetic routes may involve the use of phosgene surrogates like diphosgene or triphosgene, particularly in laboratory settings to mitigate the hazards associated with handling gaseous phosgene. google.comepo.org Another approach involves using other activating agents such as carbonyl diimidazole, although this method is generally less efficient than the phosgene route. smolecule.com

A summary of common reagents is presented in the table below:

| Reagent | Role | Reference |

| Octadecanol | Starting alcohol | smolecule.comontosight.ai |

| Phosgene | Primary chloroformylating agent | smolecule.comontosight.aiwikipedia.org |

| Diphosgene | Phosgene surrogate | google.com |

| Triphosgene | Phosgene surrogate | google.comepo.orgnih.gov |

| Pyridine (B92270) | Base catalyst | nih.govresearchgate.net |

| Sodium Bicarbonate | Base | nih.gov |

| Potassium Bicarbonate | Base | nih.gov |

Considerations for Reaction Conditions and Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield and minimizing the formation of byproducts in the synthesis of this compound. Key parameters include temperature, solvent, and the method of reagent addition.

Temperature: The synthesis of this compound often requires elevated temperatures compared to its shorter-chain counterparts, with optimal conditions typically falling between 50-60°C. smolecule.com Temperatures exceeding this range can lead to thermal decomposition and the formation of unwanted byproducts. smolecule.com However, for certain processes involving higher aliphatic alcohols, temperatures up to 75°C may be desirable. google.com

Continuous Flow vs. Batch Reactors: Continuous flow synthesis has emerged as a superior method for producing this compound, offering precise control over reaction parameters and enhanced safety, especially when handling toxic phosgene. smolecule.comgoogle.com Traditional batch reactors require careful management of the exothermic reaction and present challenges in ensuring uniform heat distribution. smolecule.com

Impurity Profile: The primary impurities in this compound synthesis include unreacted octadecanol and byproducts from hydrolysis and thermal decomposition. smolecule.com Hydrolysis, caused by moisture in the reaction system, leads to the consumption of phosgene and the formation of octadecanol and carbon dioxide. smolecule.com Therefore, maintaining anhydrous conditions is crucial for high yields. smolecule.com

Fundamental Reaction Mechanisms Involving this compound

This compound is a reactive compound that participates in a variety of chemical transformations, primarily driven by the electrophilic nature of the carbonyl carbon.

Nucleophilic Acyl Substitution Pathways

The core reactivity of this compound is defined by nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. smolecule.com

This fundamental pathway is the basis for its reactions with various nucleophiles, including amines, alcohols, and carboxylic acids, to form carbamates, carbonates, and mixed anhydrides, respectively. smolecule.comwikipedia.org

Formation of Carbamates and Ureas

This compound readily reacts with primary and secondary amines to form N-substituted carbamates. smolecule.comwikipedia.orgnih.gov This reaction is a cornerstone of its utility in organic synthesis, allowing for the introduction of the octadecyl-oxycarbonyl protecting group or the synthesis of long-chain carbamate-containing molecules. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the HCl produced. wikipedia.orgnih.gov

While this compound itself does not directly form ureas in a single step, the carbamates formed from its reaction with amines can be further transformed. For instance, a carbamate (B1207046) can react with another amine under specific conditions to yield a urea. commonorganicchemistry.com More commonly, ureas are synthesized through the reaction of an isocyanate with an amine. organic-chemistry.orgwikipedia.org

Pathways to Isocyanates and Related Heterocycles

Octadecyl isocyanate can be synthesized from this compound. One route involves the reaction of the chloroformate with an azide (B81097) source to form an acyl azide, which then undergoes a Curtius rearrangement to yield the isocyanate. organic-chemistry.orgorganic-chemistry.org

The reactivity of this compound also extends to the synthesis of various heterocyclic compounds. For example, it can be used in multi-step syntheses to create complex structures containing the octadecyl moiety. One example involves the reaction of hexadecyl chloroformate (a close analog) in the synthesis of the drug cetilistat. scispace.com The reaction with amines can lead to intermediates that are then cyclized to form heterocyclic rings. researchgate.netscispace.com

Esterification and Transesterification Kinetics

The kinetics of esterification and transesterification reactions involving this compound are governed by mechanisms common to acyl chlorides, primarily the bimolecular nucleophilic acyl substitution. While specific kinetic data for this compound is not extensively published, the principles can be understood from studies on analogous shorter-chain alkyl chloroformates. The reaction of an alcohol with this compound to form a carbonate ester proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon of the chloroformate.

The generally accepted mechanism for the solvolysis (reaction with a solvent, such as an alcohol) of primary alkyl chloroformates is a bimolecular addition-elimination pathway. researchgate.net In this process, the nucleophile (alcohol) adds to the carbonyl group to form a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the final product. The rate of this reaction is influenced by several factors, including the structure of the alcohol, the solvent, and the temperature. For long-chain compounds like this compound, steric hindrance from the octadecyl group can influence the rate of nucleophilic attack compared to shorter-chain analogues. smolecule.com

Kinetic studies on various alkyl chloroformates are often analyzed using the extended Grunwald-Winstein equation, which relates the reaction rate to the solvent's nucleophilicity (NT) and ionizing power (YCl). The equation is:

log(k/k₀) = lNT + mYCl

Here, 'l' represents the sensitivity of the solvolysis to solvent nucleophilicity, and 'm' is the sensitivity to solvent ionizing power. For primary alkyl chloroformates, high 'l' values (typically >1.5) and moderate 'm' values (~0.5) are indicative of a bimolecular addition-elimination mechanism. mdpi.com This suggests that the reaction rate is highly dependent on the nucleophilic participation of the solvent.

Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Alkyl Chloroformates This table presents data for shorter-chain analogues to illustrate the kinetic principles applicable to this compound.

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination | nih.gov |

| Propargyl Chloroformate | 1.37 | 0.47 | Addition-Elimination | nih.gov |

| n-Butyl Chloroformate | 1.65 | 0.58 | Addition-Elimination | mdpi.com |

| 3-Chloropropyl Chloroformate | 1.86 | 0.49 | Addition-Elimination | mdpi.com |

The kinetics of esterification can also be viewed from the perspective of using this compound to esterify a carboxylic acid. This reaction proceeds through the formation of a mixed carboxylic-carbonic anhydride (B1165640) intermediate. researchgate.net The carboxylic acid, typically activated by a base like triethylamine (B128534), reacts with this compound. This highly reactive mixed anhydride is then attacked by an alcohol to yield the desired ester. The reaction is generally fast and conducted under mild conditions, often catalyzed by a substance like 4-(dimethylamino)pyridine. researchgate.net

Side Reactions and Selectivity in this compound Chemistry

The utility of this compound in synthesis is often moderated by the occurrence of side reactions, which can affect product yield and purity. Control over these reactions is a key aspect of achieving high selectivity.

Side Reactions During Synthesis: The primary method for synthesizing this compound is the reaction of octadecanol with phosgene. smolecule.com Several side reactions can occur during this process:

Hydrolysis: Moisture in the reaction system is highly detrimental. Water reacts with phosgene to produce hydrochloric acid and carbon dioxide, consuming the reagent. google.com Water can also hydrolyze the this compound product back to octadecanol. Maintaining anhydrous conditions is critical for high yield. smolecule.com

Carbonate Formation: A significant byproduct is the symmetrical dioctadecyl carbonate. This can form if the this compound product reacts with unreacted octadecanol, a reaction that can be promoted by elevated temperatures. smolecule.com

Thermal Decomposition: At temperatures exceeding 60°C, thermal decomposition pathways become more pronounced, leading to the formation of octadecene, HCl, and CO2. smolecule.com

Bis-chloroformate Formation: Using an excess of phosgene can lead to the formation of other chlorinated species. smolecule.com

Side Reactions During Application: When this compound is used as a reagent, for instance, in esterification or in the formation of carbamates (by reaction with amines), other side reactions are possible:

Symmetrical Anhydride Formation: When esterifying a carboxylic acid, the intermediate mixed carboxylic-carbonic anhydride can react with another molecule of the carboxylic acid to form a symmetrical anhydride. This side reaction reduces the yield of the desired ester. acs.org

Urea Formation: In reactions with primary amines to form carbamates, if the temperature is not well-controlled or if there is an excess of the amine, the initially formed carbamate can sometimes react further, or the isocyanate formed via decomposition can react with the amine to form a symmetrically substituted urea.

Selectivity: Achieving high selectivity for the desired product requires careful control of reaction conditions.

Temperature: Optimal temperatures for the synthesis of this compound are between 50-60°C. Lower temperatures slow the reaction, while higher temperatures promote thermal decomposition and the formation of dioctadecyl carbonate. smolecule.com

Catalyst/Base: In the synthesis of this compound, and in its subsequent reactions, a base is used to scavenge the HCl byproduct. The choice of base is crucial for selectivity. Pyridine is often preferred as it provides good catalytic activity while maintaining high selectivity for the chloroformate product. smolecule.com Stronger, more sterically hindered bases may be used in other applications to favor one reaction pathway over another.

Solvent: The choice of solvent affects both reaction kinetics and product purity. Dichloromethane is often used for the synthesis of this compound due to its inertness and ability to dissolve both reactants. smolecule.com The polarity and nucleophilicity of the solvent can influence which reaction pathway is favored, as seen in solvolysis studies of related compounds. mdpi.com

Table 2: Influence of Reaction Conditions on Byproduct Formation in Chloroformate Chemistry

| Condition / Factor | Observation / Side Product | Reason / Mechanism | Reference |

|---|---|---|---|

| Excess Moisture | Hydrolysis of Phosgene & Product | Phosgene reacts with H₂O to form HCl and CO₂. Chloroformate hydrolyzes to alcohol. | smolecule.comgoogle.com |

| Temperature > 60°C | Thermal Decomposition, Increased Carbonate Formation | Promotes elimination reaction to form alkene (octadecene). Favors reaction between product and unreacted alcohol. | smolecule.com |

| Excess Amine (in Carbamate Synthesis) | Urea Formation | Isocyanate intermediate reacts with excess amine. | metu.edu.tr |

| Inappropriate Base | Lower Selectivity | Stronger or less ideal bases can promote side reactions. Pyridine is noted for high selectivity. | smolecule.com |

| Carboxylic Acid Coupling | Symmetrical Anhydride Formation | Mixed anhydride intermediate reacts with another acid molecule instead of the target nucleophile. | acs.org |

Advanced Applications in Materials Science and Surface Engineering

Surface Modification and Functionalization Strategies

The reactivity of the chloroformate group allows for the covalent attachment of the octadecyl chain to substrates possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This process fundamentally alters the interfacial properties of the material, transforming a potentially hydrophilic or reactive surface into one that is nonpolar, inert, and water-repellent. This targeted modification is critical in the design of advanced materials where controlling the interaction between a surface and its environment is paramount.

The primary outcome of grafting octadecyl chains onto a surface is a significant reduction in its surface energy. This change manifests as increased hydrophobicity (water repellency) and, to some extent, oleophobicity (oil repellency).

Hydrophobicity: A surface functionalized with a dense layer of octadecyl groups presents a nonpolar, paraffin-like interface to the environment. Water, being highly polar, has minimal affinity for this surface. This weak attraction causes water to bead up into droplets with a high contact angle, minimizing its contact area with the solid. Surfaces modified with long-chain alkyl silanes, which create a similar octadecyl-rich surface, demonstrate this principle effectively. The long hydrocarbon chains prevent water from spreading, a critical property for applications requiring water resistance.

Oleophobicity: While highly hydrophobic, surfaces modified with octadecyl chains are not necessarily superoleophobic. Oleophobicity requires a surface with extremely low surface energy, capable of repelling nonpolar liquids like oils and organic solvents. Generally, liquids with a surface tension lower than that of the solid surface will wet it. To repel oils, which have low surface tension, the solid surface energy must be even lower. This is often achieved using fluorinated compounds. However, significant oleophobicity can be achieved with non-fluorinated chemistry, as demonstrated by specialized coatings that exhibit high contact angles for oils like hexadecane. silcotek.comnanoslic.com

The effectiveness of these modifications is quantified by measuring the contact angle of various liquids on the treated surface. A higher contact angle indicates greater repellency.

| Coating/Surface Treatment | Test Liquid | Contact Angle (°) | Surface Property |

|---|---|---|---|

| Dursan Prototype Coating | Deionized Water | 112.1 - 163.0 | Superhydrophobic |

| Dursan Prototype Coating | Hexadecane | 53.0 - 79.0 | Oleophobic |

| Fluorinated Graphene Oxide/PDMS | Water | ~173.7 | Superhydrophobic |

| Fluorinated Graphene Oxide/PDMS | Coconut Oil | ~94.9 | Oleophobic |

The key to the durability and stability of surface modifications made with octadecyl chloroformate is the formation of a covalent bond between the octadecyl moiety and the substrate. The chloroformate group (-O-CO-Cl) is highly reactive toward nucleophiles commonly found on the surfaces of various materials. For instance, it readily reacts with hydroxyl (-OH) groups to form a stable carbonate linkage and with amine (-NH2) groups to form a carbamate (B1207046) linkage, releasing hydrochloric acid as a byproduct. This robust chemical bond ensures that the functional layer is not easily removed by mechanical abrasion or solvent washing.

Polyethylene (PE) is a widely used polymer known for its chemical inertness, which stems from its backbone of nonpolar, saturated carbon-hydrogen (C-H) bonds. This lack of reactive functional groups makes it notoriously difficult to modify directly. Functionalizing the surface of PE is a significant challenge in polymer science, as it is crucial for improving properties like adhesion and wettability. nasa.govnih.gov

Direct reaction of this compound with the C-H bonds of a pristine polyethylene surface is not a feasible pathway under normal conditions. Therefore, a pre-functionalization step is typically required to introduce reactive sites onto the polymer surface. Methods such as plasma treatment or corona discharge in the presence of oxygen can generate hydroxyl (-OH), carboxyl (-COOH), and other oxygen-containing groups on the PE surface. These newly formed groups can then serve as anchor points for the covalent grafting of this compound, allowing the attachment of the long, hydrophobic alkyl chains. nih.gov This process transforms the inert surface, enabling control over its surface energy and compatibility with other materials.

Silica (B1680970) (SiO₂) is a material rich in surface silanol (B1196071) groups (Si-OH), making it an ideal substrate for functionalization with this compound. The hydroxyl groups of the silanols can directly attack the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a covalent Si-O-CO-O-R linkage and covalently grafting the octadecyl chain to the silica surface.

This derivatization is fundamental to many fields, most notably in chromatography. Silica gel modified with octadecyl groups is the most common stationary phase used in reversed-phase high-performance liquid chromatography (RP-HPLC). This "C18" phase creates a nonpolar surface that retains nonpolar analytes from a polar mobile phase. The density and conformation of the grafted octadecyl chains significantly influence the chromatographic performance, affecting selectivity and retention. nih.gov Research has shown that the method of preparation (e.g., grafting vs. sol-gel) can alter the orientation of the alkyl chains from a disordered, liquid-like state to a more ordered, crystalline conformation. researchgate.net

| Modification Method | Silica Substrate | Resulting C18 Chain Conformation | Key Property/Application |

|---|---|---|---|

| Grafting (e.g., with Octadecyltrimethoxysilane) | Commercial Fumed Silica | Liquid-like (disordered) | Stationary phase for RP-HPLC |

| Sol-Gel Method (co-condensation) | TEOS and ODS precursors | Crystalline-like (ordered) | Higher carbon content, tailored porosity |

| Surface-Initiated ATRP | Initiator-Modified Silica | High-density polymer brushes | Enhanced selectivity for PAHs in HPLC nih.gov |

The principles of surface functionalization with octadecyl groups extend to the nanoscale, where modifying the surface of nanoparticles can dramatically alter their behavior and create novel functionalities. By grafting octadecyl chains onto nanomaterials, researchers can control their dispersibility, surface chemistry, and interaction with surrounding media.

For example, magnetic iron oxide nanoparticles coated with a silica shell (Fe₃O₄@SiO₂) can be functionalized with octadecyl groups. This modification transforms the hydrophilic silica surface into a hydrophobic one, making the nanoparticles readily dispersible in organic solvents. Such functionalized nanoparticles have been successfully employed as a powerful sorbent for extracting volatile organic compounds from complex matrices like human urine for biomarker analysis. lsu.edu Similarly, mesoporous silica nanoparticles like MCM-41 can be modified with octadecyl groups, which alters their surface properties and can impact their performance in applications such as catalysis and drug delivery by controlling the surface polarity and accessibility of the pores. nanoscience.com

Superhydrophobicity is an extreme form of water repellency, characterized by water contact angles exceeding 150° and very low contact angle hysteresis (typically <10°). biolinscientific.com This combination allows water droplets to roll off a surface with the slightest tilt, picking up dirt and contaminants along the way, a phenomenon known as the "Lotus Effect."

The creation of such surfaces relies on two key principles:

Low Surface Energy: The surface must be chemically hydrophobic. Grafting octadecyl chains via this compound or similar reagents provides the necessary low surface energy.

Hierarchical Roughness: The surface must possess a specific micro- and nanoscale texture. This roughness traps air pockets between the surface and a water droplet, creating a composite interface that minimizes the contact between the liquid and the solid, leading to extremely high contact angles.

While this compound provides the chemical hydrophobicity, it must be combined with a method to generate surface roughness. This can be achieved by applying it to an inherently rough substrate or by incorporating nanoparticles (e.g., silica) into the coating formulation. For instance, a method for creating a superhydrophobic surface involves treating a substrate to create hydroxyl groups, then contacting it with a solution of a reactive octadecyl-containing molecule, such as octadecyltrichlorosilane, which crosslinks on the surface to create both roughness and low surface energy. researchgate.net This results in surfaces with exceptional water repellency and self-cleaning properties. researchgate.net

| Fabrication Method | Low Surface Energy Material | Achieved Water Contact Angle (°) | Achieved Sliding Angle/Hysteresis (°) | Key Feature |

|---|---|---|---|---|

| Plasma treatment and OTS solution coating | Octadecyltrichlorosilane (OTS) | 155 - 180 | Hysteresis < 15 | Creates self-cleaning surface on various substrates researchgate.net |

| Air-assisted Electrospray | Silicon dioxide nanopowder in polymer | ~167.1 | Not specified | Remarkable water and oil repellency lsu.edu |

| AKD Melt Casting | Alkylketene Dimer (AKD) | ~164 | Receding angle ~147 | Surface develops prickly micro/nanostructure over time nih.gov |

Covalent Grafting onto Substrate Materials

Role in Advanced Materials Development

This compound is a highly reactive chemical intermediate valued in materials science for its ability to covalently bond the long, hydrophobic octadecyl (C18) alkyl chain onto various substrates. This functionalization is a key strategy for tuning the surface properties of materials, leading to the development of advanced materials with tailored characteristics for specific, high-performance applications. The reactivity of the chloroformate group with nucleophiles such as alcohols and amines allows for the stable attachment of the C18 chain, profoundly altering the surface energy and chemical nature of the modified material.

Fabrication of Modified Biomaterials

The modification process typically involves the reaction of this compound with hydroxyl (-OH) or amine (-NH2) groups present on the surface of a biomaterial, such as a biocompatible polymer (e.g., chitosan, polylactides) or nanoparticles. This reaction forms stable carbonate or carbamate linkages, respectively, grafting the long alkyl chains to the material. nih.govorganic-chemistry.org For instance, modifying nanoparticles with these long alkyl chains can enhance their dispersion in non-polar media or improve their uptake by cells for applications in drug delivery. This surface engineering is crucial for creating functional biomaterials for tissue engineering scaffolds, medical implants, and targeted therapeutic delivery systems. nih.gov

| Property Modified | Effect of Octadecyl Group Introduction | Rationale | Potential Application |

| Surface Wettability | Increased Hydrophobicity | The non-polar C18 alkyl chain repels water, increasing the water contact angle. | Controlling protein adsorption on implants. |

| Biocompatibility | Altered Cellular Interaction | Changes in surface energy affect how cells attach and proliferate on the material. | Designing scaffolds for tissue engineering. |

| Dispersion | Enhanced in Non-polar Media | Hydrophobic surfaces improve stability in lipid-based or non-aqueous formulations. | Nanoparticle-based drug delivery systems. |

| Drug Loading/Release | Modified for Hydrophobic Drugs | A hydrophobic matrix can better encapsulate non-polar therapeutic agents. | Controlled release of hydrophobic drugs. |

Enhancement of Membrane and Film Performance

In the field of separation science and surface technology, the performance of membranes and films is largely dictated by their surface chemistry. This compound is utilized to modify these surfaces, primarily to increase their hydrophobicity. Grafting the octadecyl chain onto a membrane surface can dramatically change its interaction with aqueous and organic liquids, a critical factor in applications such as membrane distillation, reverse osmosis, and specialized filtration. researchgate.netresearchgate.net

| Performance Metric | Unmodified Polymer Film | Film Modified with Octadecyl Group | Scientific Principle |

| Water Contact Angle | ~70° (e.g., PET) nih.gov | >100° | The introduction of non-polar C18 chains reduces surface energy, leading to increased hydrophobicity. google.com |

| Wetting Resistance | Low | High | A hydrophobic surface creates a high liquid entry pressure, preventing water from penetrating membrane pores. researchgate.net |

| Fouling Resistance | Prone to biofouling | Reduced | Hydrophobic surfaces can limit the adhesion of certain foulants and biofilms. aic-coatings.com |

| Separation Efficiency | Application-dependent | Enhanced for specific uses | In oil-water separation, a hydrophobic surface facilitates the selective passage of oil while repelling water. |

Application in Specialty Coatings and Functional Paints

This compound is a key reagent in the formulation of specialty coatings and functional paints designed to impart hydrophobicity. By incorporating the octadecyl functional group into a coating system, surfaces can be rendered water-repellent, self-cleaning, and resistant to corrosion and moisture. ulprospector.com The long alkyl chain lowers the surface energy of the coating, causing water to bead up and roll off rather than spreading, a phenomenon known as the "lotus effect" when combined with surface micro-texturing. ulprospector.com

The chloroformate group allows the octadecyl moiety to be chemically bonded to polymer binders within the paint or coating formulation, ensuring the durability and longevity of the hydrophobic effect. google.comnasa.gov This is superior to simply mixing in non-reactive hydrophobic additives, which can leach out over time. Applications for such coatings are extensive, including architectural coatings that resist weathering, marine paints that reduce biofouling, and protective layers for automotive and aerospace components that improve durability and reduce maintenance. ulprospector.comgoogle.com

| Coating Characteristic | Standard Coating | Coating with Octadecyl Functionalization | Performance Advantage |

| Water Contact Angle | < 90° (Hydrophilic) | > 90° (Hydrophobic), can exceed 150° (Superhydrophobic) ulprospector.com | Water repellency, self-cleaning properties. google.com |

| Corrosion Resistance | Moderate | High | Prevents moisture and corrosive salts from reaching the underlying substrate. ulprospector.com |

| Durability | Variable | Enhanced | Covalent bonding of the hydrophobic group prevents its removal during cleaning or environmental exposure. |

| Surface Adhesion | Standard | Low (for contaminants) | Dirt and debris do not adhere strongly and are washed away by rolling water droplets. ulprospector.com |

Polymerization-based Surface Modification (e.g., Octadecylsiloxane systems)

Polymerization-based techniques offer a powerful method for creating dense, well-defined polymer layers, or "brushes," on a surface to fundamentally alter its properties. This compound can be integrated into these strategies, particularly in "grafting-to" and "grafting-from" methodologies. acs.orgresearchgate.net

In a "grafting-to" approach, pre-synthesized polymers with reactive side chains (e.g., hydroxyl groups) can be treated with this compound. This reaction attaches the C18 tail to the polymer backbone, which is then anchored to a substrate.

In a "grafting-from" approach, a surface is first functionalized with an initiator molecule. This initiator is then used to grow polymer chains directly from the surface. While this compound is not typically the initiator itself, it can be used to modify a surface to anchor an initiator or to functionalize a monomer before polymerization. A prominent example of this type of modification involves surface-initiated atom transfer radical polymerization (SI-ATRP) of monomers like octadecyl acrylate to create high-density polymer brushes with long alkyl side chains. nih.govresearchgate.net These methods allow for precise control over the thickness and density of the grafted polymer layer, enabling the engineering of surfaces with specific wettability, lubricity, and adhesive properties. Such modified surfaces are critical in the development of advanced sensors, microfluidic devices, and chromatography stationary phases. nih.gov

| Modification Technique | Description | Role of Octadecyl Group | Resulting Structure |

| "Grafting-To" | Pre-formed polymers are attached to a substrate. | The octadecyl group is attached to the polymer backbone (via this compound) prior to surface anchoring. | Polymer layer with moderate grafting density due to steric hindrance. researchgate.net |

| "Grafting-From" (e.g., SI-ATRP) | Polymer chains are grown directly from initiator sites on a surface. acs.org | Monomers containing the octadecyl group (e.g., octadecyl acrylate) are polymerized from the surface. nih.gov | High-density, well-defined polymer brushes with covalently attached C18 side chains. researchgate.net |

Applications in Organic Synthesis and Medicinal Chemistry

Octadecyl Chloroformate as a Versatile Reagent in Organic Transformations

The utility of this compound stems from its nature as an acyl chloride, making it an effective acylating agent. This reactivity is harnessed in several key synthetic operations.

This compound serves as a reagent for the esterification of carboxylic acids. The reaction proceeds through the formation of a mixed anhydride (B1165640), which subsequently reacts with an alcohol to yield the desired ester. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org This method is particularly useful for creating esters under mild conditions.

The general transformation can be represented as follows:

Activation of Carboxylic Acid: The carboxylic acid reacts with this compound to form a mixed carbonic-carboxylic anhydride.

Nucleophilic Acyl Substitution: An alcohol attacks the activated carbonyl of the original carboxylic acid moiety, leading to the formation of the ester and releasing carbon dioxide and the corresponding alcohol from the chloroformate.

Table 1: General Reaction Scheme for Ester Synthesis via Mixed Anhydride

| Reactant 1 | Reactant 2 | Intermediate | Product | Byproducts |

| Carboxylic Acid (R'-COOH) | This compound | Mixed Anhydride | Fatty Acid Ester (R'-COOR") | Octadecanol, CO₂, HCl |

| Alcohol (R"-OH) |

A primary and widespread application of this compound is in the synthesis of carbamates (also known as urethanes). This reaction involves the treatment of a primary or secondary amine with this compound, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as an acid scavenger. researchgate.net The reaction is a robust method for installing a long-chain alkyl group onto a nitrogen atom through a stable carbamate (B1207046) linkage. organic-chemistry.orgnih.gov

This transformation is fundamental in medicinal chemistry for several reasons:

Modifying Solubility: The introduction of the long C18 alkyl chain significantly increases the lipophilicity of a molecule, which can be crucial for modulating its pharmacokinetic properties.

Protecting Group: The resulting octadecyloxycarbonyl group can serve as a protecting group for amines in multi-step syntheses. wikipedia.org

Bioisosteric Replacement: The carbamate group can act as a more stable bioisostere for amide or ester bonds in drug candidates.

Table 2: Synthesis of Carbamates from Various Amines

| Amine Type | General Structure | Reagent | Product |

| Primary Amine | R-NH₂ | This compound | Octadecyl N-alkylcarbamate |

| Secondary Amine | R₂NH | This compound | Octadecyl N,N-dialkylcarbamate |

| Heterocyclic Amine | (e.g., Piperidine) | This compound | Octadecyl piperidine-1-carboxylate |

This compound can be used to synthesize derivatives of hydrazine (B178648), such as carbazates (esters of carbazic acid), which are closely related to semicarbazides. The reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of octadecyl carbazate (B1233558). A well-documented analogous reaction uses ethyl chloroformate and hydrazine hydrate to produce ethyl hydrazodicarboxylate, showcasing the general applicability of this synthetic route. orgsyn.org

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the chloroformate. By controlling the stoichiometry, it is possible to favor mono-acylation of the hydrazine molecule. These carbazate derivatives are stable intermediates that can be used in further synthetic steps.

The reactivity of this compound and its analogs is leveraged in the construction of complex heterocyclic systems. A notable example is the use of the closely related hexadecyl chloroformate in the synthesis of Cetilistat, a drug used for the treatment of obesity. google.comgoogle.com In this synthesis, hexadecyl chloroformate reacts with 2-amino-5-methylbenzoic acid. google.comgoogle.com The amine group of the benzoic acid derivative attacks the chloroformate, forming a carbamate intermediate (2-hexadecyloxycarbonylamino-5-methylbenzoic acid). google.com This intermediate then undergoes a cyclization reaction to form the core heterocyclic structure of the drug, a benzoxazinone. google.comgoogle.com This example highlights how long-chain alkyl chloroformates are used to build key structural motifs in medicinally relevant heterocyclic compounds. nih.gov

Contribution to Pharmaceutical and Agrochemical Synthesis

The transformations enabled by this compound are directly applicable to the synthesis of marketable chemical products, especially in the pharmaceutical sector.

The synthesis of carbamate-linked molecules is a crucial strategy in the production of Active Pharmaceutical Ingredients (APIs). google.com The introduction of the octadecyl group can confer specific properties required for a drug's mechanism of action.

As previously mentioned, the synthesis of the API Cetilistat provides a clear illustration of this role. google.comgoogle.com

Step 1: Carbamate Formation: 2-amino-5-methylbenzoic acid is reacted with hexadecyl chloroformate in the presence of pyridine. google.com This step attaches the long alkyl chain, which is essential for the drug's function as a lipase (B570770) inhibitor.

Step 2: Cyclization: The resulting N-acylated aminobenzoic acid is then cyclized to form the 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one, the final API. google.com

This multi-step synthesis demonstrates the role of a long-chain alkyl chloroformate as a key building block in the industrial production of a modern pharmaceutical agent. google.com The chloroformate facilitates the introduction of a critical lipophilic tail into the molecule, which is designed to interact with the active site of its biological target.

Table 3: Key Reagents in the Synthesis of Cetilistat Intermediate

| Step | Starting Material | Reagent | Solvent | Product |

| Carbamate Formation | 2-amino-5-methylbenzoic acid | Hexadecyl chloroformate | Pyridine, Toluene | 2-hexadecyloxycarbonylamino-5-methylbenzoic acid |

Synthesis of Nucleoside Analogues with Antitumor Activity

Nucleoside analogues are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with the synthesis of DNA and RNA in rapidly dividing cancer cells. A significant area of research focuses on enhancing the efficacy of these analogues by increasing their lipophilicity. This modification can improve their ability to cross cell membranes and can alter their metabolic pathways.

The introduction of long alkyl chains is one strategy to increase lipophilicity. While direct examples of this compound in clinically used nucleoside analogues are not widespread, the underlying chemical strategy is well-established. This compound reacts with an available amino group on a nucleoside base (such as the exocyclic amine of cytidine (B196190) or adenosine) to form a stable carbamate (or urethane) linkage. This reaction effectively appends the long octadecyl chain to the molecule.

A pertinent example of this strategy is found in the development of lipophilic analogues of carmofur (B1668449), an anticancer agent related to the nucleoside analogue 5-fluorouracil. Researchers have synthesized derivatives of carmofur that incorporate octadecyl urethane (B1682113) side chains. nih.govnih.gov These modifications are designed to enhance the compound's interaction with cell membranes, potentially leading to different mechanisms of action or improved cellular uptake. The formation of the urethane linkage in these analogues is chemically equivalent to the reaction that would occur between a nucleoside amine and this compound. This research underscores the therapeutic potential of creating highly lipophilic derivatives of nucleoside-like anticancer agents by incorporating long alkyl chains such as the octadecyl group. nih.govnih.gov

| Parameter | Description | Relevance to this compound |

| Target Molecule Class | Nucleoside Analogues | Modification of nucleobases containing primary or secondary amine groups. |

| Reaction Type | N-Acylation | Forms a stable N-octadecyloxycarbonyl (carbamate/urethane) derivative. |

| Intended Outcome | Increased Lipophilicity | The 18-carbon chain significantly enhances the hydrophobicity of the analogue. |

| Therapeutic Goal | Improved anticancer activity, enhanced cell membrane permeability. nih.gov |

Development of Ether Lipids and Bioactive Analogues (e.g., Edelfosine)

Ether lipids are a class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which makes them resistant to degradation by certain phospholipase enzymes. This stability has made them attractive targets for drug development. Edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine) is the prototype of synthetic anticancer ether lipids, known for inducing apoptosis in cancer cells without directly targeting DNA. datapdf.com

The key structural feature of Edelfosine is the octadecyl ether bond. The synthesis of this bond is a critical step in the preparation of Edelfosine and its analogues. However, it is important to note that this compound is not the appropriate reagent for this transformation. The chemical function of a chloroformate is to react with nucleophiles to form carbonates (with alcohols) or carbamates (with amines).

The formation of the ether linkage in Edelfosine is typically achieved through a Williamson ether synthesis. In this reaction, a glycerol-derived alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an octadecyl chain. Common reagents used for this step include 1-bromooctadecane (B154017) or octadecyl mesylate.

Therefore, while the octadecyl group is essential to the structure and activity of Edelfosine, its introduction relies on synthetic pathways for ether formation, which are distinct from the chemistry of this compound.

| Compound | Key Structural Feature | Typical Synthetic Reagent | Role of this compound |

| Edelfosine | Octadecyl ether linkage | 1-Bromooctadecane | Not used in this synthesis. |

| Edelfosine Analogues | Alkyl ether linkage | Alkyl halides or mesylates | Not applicable for ether bond formation. |

Preparation of Specific Anticancer Agents and Drug Candidates (e.g., Thiazolidine-4-carboxylic acid amides)

Derivatives of thiazolidine-4-carboxylic acid have emerged as a promising class of compounds with potential anticancer activity. Research has focused on modifying the core structure to enhance potency and selectivity against various cancer cell lines. One notable series of compounds are 2-arylthiazolidine-4-carboxylic acid amides, which have shown significant cytotoxic effects against prostate cancer and melanoma cell lines. nih.gov

A key example from this class is (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide. nih.gov In this molecule, a long, lipophilic octadecyl chain is attached as an amide to the carboxylic acid function at the C4 position of the thiazolidine (B150603) ring.

It is crucial to clarify the synthetic methodology for these specific compounds. The formation of an amide bond involves the coupling of a carboxylic acid with an amine. The published synthesis of (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide proceeds by reacting the corresponding thiazolidine-4-carboxylic acid with octadecylamine (B50001) using standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov

This compound is not used to create this C-terminal amide linkage. The function of this compound would be to react with the secondary amine within the thiazolidine ring (at the N3 position) to form a carbamate. While N-acylation is a possible modification for this class of compounds, the specific anticancer agents highlighted in the literature feature the long alkyl chain as a C-terminal amide, not an N-terminal carbamate. nih.gov

| Target Compound | Modification | Synthetic Method | Relevance of this compound |

| Thiazolidine-4-carboxylic acid octadecylamide | Amide bond at C4-carboxyl group | Coupling of the carboxylic acid with octadecylamine (e.g., using EDCI) nih.gov | Not used for this transformation. |

| N-Acylated Thiazolidine | Carbamate at N3-amine group | Reaction of the ring nitrogen with a chloroformate | A potential but different modification from the primary anticancer compounds discussed. |

This compound in Peptide Synthesis and Protection Strategies

In peptide synthesis, it is essential to temporarily block the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. This "protection" prevents unwanted side reactions, such as self-polymerization. masterorganicchemistry.com Chloroformates are a classic and widely used class of reagents for this purpose. highfine.com

The reaction of a chloroformate with the N-terminal amine of an amino acid forms a carbamate. This functional group is stable under the conditions of peptide bond formation but can be cleaved later under specific conditions to reveal the free amine. The most well-known examples are benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which form the Cbz and Fmoc protecting groups, respectively. masterorganicchemistry.comwikidot.com

This compound functions in precisely the same manner. It reacts with an amino acid to form an N-octadecyloxycarbonyl (Odc) derivative. The resulting Odc-protected amino acid can then be used in subsequent peptide coupling steps.

The primary characteristic that the Odc group imparts is a very high degree of lipophilicity due to its 18-carbon alkyl chain. This property can be strategically employed in several ways:

Synthesis of Lipopeptides: Lipopeptides are peptides conjugated to lipid moieties, which can enhance their interaction with cell membranes, improve stability, or target them to specific biological locations. Using Odc-protected amino acids is a direct method for incorporating a long lipid tail during synthesis.

Modified Solubility: The Odc group can alter the solubility of the protected amino acid or peptide fragment, which can be useful in certain synthetic strategies, particularly in solution-phase synthesis, by allowing for purification in less polar solvent systems.

Orthogonal Protection Schemes: While not as commonly used as Boc or Fmoc, the Odc group could potentially be part of an orthogonal protection strategy, where different protecting groups are selectively removed under distinct conditions. The cleavage of the Odc group would likely require conditions similar to those used for other simple alkyl carbamates, such as strong acidic hydrolysis, making it orthogonal to the base-labile Fmoc group.

| Protecting Group | Reagent | Key Feature | Cleavage Condition |

| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate | Removed by catalytic hydrogenation. wikidot.com | H₂/Pd |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base-labile. masterorganicchemistry.com | Piperidine |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate | Acid-labile. masterorganicchemistry.com | Trifluoroacetic Acid (TFA) |

| Odc (Octadecyloxycarbonyl) | This compound | Imparts high lipophilicity. | Strong Acid |

Analytical Methodologies and Derivatization Strategies Utilizing Chloroformates

Chloroformate-Mediated Derivatization for Enhanced Analytical Performance

Derivatization with alkyl chloroformates is a rapid and efficient method, often performed directly in aqueous samples, which simplifies sample preparation. researchgate.net The reaction involves the nucleophilic attack of an active hydrogen-containing functional group (e.g., -NH₂, -COOH, -SH) on the electrophilic carbonyl carbon of the chloroformate. This results in the formation of stable carbamates, esters, or thioesters, effectively masking the polar nature of the original analyte. This transformation increases the hydrophobicity of the analyte, which is crucial for improving its retention on reversed-phase chromatographic columns and its volatility for GC analysis. researchgate.netuky.edu

Derivatization of Amino Acids and Amino Alcohols

Alkyl chloroformates are extensively used for the analysis of amino acids in various matrices, including biological fluids and food samples. nih.govoup.com Reagents like ethyl chloroformate (ECF) and propyl chloroformate react with both the amino and carboxylic acid groups of amino acids. nih.govnih.gov This process creates derivatives that are more hydrophobic and can be extracted into an organic solvent, which helps to eliminate salt effects and matrix interferences prior to analysis. nih.gov The derivatization is typically fast and can be automated, making it suitable for high-throughput analysis. nih.gov

The separation of enantiomers is critical in many fields, as different enantiomers of a molecule can have distinct biological activities. rsc.org Chiral derivatization is a powerful technique where a chiral derivatizing agent reacts with a racemic analyte to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral chromatography. nih.gov

A prominent example of a chiral chloroformate reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC reacts with chiral amines and amino acids to form stable, highly fluorescent diastereomeric carbamates. nih.gov The resulting derivatives often exhibit excellent chromatographic resolution on conventional reversed-phase HPLC columns, eliminating the need for more specialized and expensive chiral stationary phases. This approach has been successfully applied to the analysis of amino acid enantiomers and various chiral pharmaceutical compounds. nih.govsigmaaldrich.com

Table 1: Comparison of Chloroformate Reagents in Chiral Analysis

| Reagent | Analyte Class | Key Advantage | Analytical Technique |

|---|---|---|---|

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amino acids, chiral amines, β-blockers | Forms fluorescent diastereomers separable on achiral columns. sigmaaldrich.com | HPLC, Capillary Electrochromatography |

| Heptafluorobutyl chloroformate (HFBCF) | Amino acids | Creates derivatives with improved separation on chiral GC columns compared to other chloroformates. researchgate.net | GC-MS |

Application in Metabolomic and Lipidomic Profiling in Biological Matrices

Metabolomics and lipidomics aim to provide a comprehensive profile of small molecules in biological systems to understand physiological states and disease mechanisms. nih.govlabrulez.com Chloroformate derivatization is a valuable tool in this field, particularly for the analysis of polar metabolites like amino acids that are otherwise difficult to analyze with standard LC-MS or GC-MS methods. nih.govnih.gov Derivatization with reagents such as ethyl chloroformate (ECF) enables rapid and sensitive quantification of amino acids from small amounts of biological material. nih.govnih.gov

The use of a long-chain reagent like octadecyl chloroformate would impart significant lipophilicity to the derivatized analytes. This would result in derivatives with properties similar to lipids, allowing them to be retained and analyzed alongside endogenous lipids in lipidomic workflows. This strategy could be employed to integrate analyses of amino acids or other polar metabolites into lipid profiling methods using reversed-phase liquid chromatography-mass spectrometry (LC-MS).

Derivatization of Zwitterionic and Highly Hydrophilic Compounds

Zwitterionic and highly hydrophilic compounds pose a significant challenge for conventional reversed-phase chromatography due to their poor retention and peak shape. Derivatization with alkyl chloroformates effectively addresses this issue by neutralizing the charged groups and increasing the compound's hydrophobicity. researchgate.netiu.edu This strategy has been successfully applied to the analysis of zwitterionic antiepileptic drugs, such as gabapentin, pregabalin, and vigabatrin. researchgate.netiu.edu

Research has shown that the length of the n-alkyl group on the chloroformate reagent has a substantial effect on the analytical performance. researchgate.net Increasing the alkyl chain length from methyl to butyl results in a significant increase in signal intensity in mass spectrometry and longer retention times in chromatography. researchgate.net Following this trend, derivatization with this compound would be expected to produce the most profound increase in hydrophobicity. This would lead to very strong retention on reversed-phase columns, a characteristic that could be exploited for selective extraction or for achieving separation from less retained matrix components.

Table 2: Effect of Alkyl Chain Length on Derivatization Performance for Zwitterionic Drugs

| Parameter | Observation with Increasing Alkyl Chain Length (Methyl to Butyl) | Projected Effect for Octadecyl Chain |

|---|---|---|

| Chromatographic Retention | Significant increase in retention time on C8 columns. researchgate.net | Extremely strong retention on reversed-phase columns. |

| MS Signal Intensity | Peak area values increased by up to 2089%. researchgate.net | Potentially high ionization efficiency, though solubility may be a factor. |

| Limits of Detection | Improved by up to 1553%. researchgate.net | Potentially very low, assuming efficient ionization and recovery. |

Quantification of Thiols and Sulfur-Containing Analytes

The analysis of thiols and other sulfur-containing compounds like homocysteine and cysteine is clinically important. These analytes often exist in disulfide forms, which must first be reduced to free thiols before analysis. nih.gov Following the reduction step, alkyl chloroformates (e.g., methyl, ethyl, or propyl chloroformate) are used to derivatize the free thiol groups. nih.gov This derivatization, often combined with reaction at other functional groups on the molecule, yields stable products that can be readily analyzed by GC-MS. nih.govresearchgate.net This method provides precise and reliable quantification with low detection limits. nih.gov The use of this compound would produce highly non-polar thioester derivatives, making them suitable for LC-MS analysis with strong retention characteristics.

Chromatographic Applications Incorporating Octadecyl Derivatives

The incorporation of an octadecyl chain via derivatization fundamentally alters the chromatographic behavior of an analyte. Octadecyl (C18) bonded silica (B1680970) is the most common stationary phase used in reversed-phase HPLC, where retention is driven by hydrophobic interactions between the analyte and the stationary phase. nih.gov

When an analyte is derivatized with this compound, it becomes extremely hydrophobic. This property can be leveraged in several ways:

Enhanced Retention: The octadecyl derivative will exhibit very strong retention on a C18 column, which can be useful for separating it from more polar, weakly retained interferences in a complex matrix. nih.gov

Selective Solid-Phase Extraction (SPE): The high affinity of the octadecyl derivative for C18-functionalized sorbents could be used to develop highly selective SPE methods for sample cleanup and concentration.

"Retention Matching" in Lipidomics: The derivatized polar analytes may exhibit retention times similar to endogenous long-chain lipids, allowing for their simultaneous analysis within a single lipidomics platform.

The primary challenge with such highly retentive derivatives would be ensuring their complete elution from the chromatographic column, which may require very strong organic mobile phases.

Development of Octadecyl-Modified Stationary Phases for HPLC and GC

The chemical compound this compound is a reagent utilized in the synthesis of octadecyl-modified stationary phases, which are fundamental to modern chromatographic separations. These phases are created by chemically bonding long octadecyl (C18) alkyl chains to a support material, most commonly silica particles. This process, often involving reagents like octadecylsilanes, results in a non-polar stationary phase that is extensively used in both high-performance liquid chromatography (HPLC) and, to a lesser extent, gas chromatography (GC). The C18 phase is the most popular stationary phase used in HPLC. veeprho.com The primary characteristic of these phases is their high hydrophobicity, which dictates their interaction with various analytes. chromatographytoday.com

Reversed-Phase Liquid Chromatography (RPLC) Efficiency

In Reversed-Phase Liquid Chromatography (RPLC), the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Octadecyl-modified silica (ODS), or C18, is the most widely used stationary phase in this mode. veeprho.comnih.gov The efficiency of RPLC separations on C18 columns is governed by the strong hydrophobic interactions between the long alkyl chains of the stationary phase and non-polar regions of analyte molecules. chromatographytoday.com This interaction leads to the retention of non-polar or moderately polar compounds, while polar compounds elute more quickly with the mobile phase. veeprho.com

The retention and selectivity on C18 phases are influenced by several factors. The long 18-carbon chain provides significant van der Waals or dispersion interactions, which are the dominant retention mechanism for non-polar solutes. researchgate.net The density of the bonded octadecyl groups on the silica surface also plays a crucial role; higher densities lead to greater retention for hydrophobic compounds. However, residual, unreacted silanol (B1196071) groups on the silica surface can lead to undesirable interactions, such as peak tailing, especially with basic compounds. hplc.eu To mitigate this, modern C18 phases often undergo an "end-capping" process where these residual silanols are deactivated with a small silylating reagent. hplc.eu

The efficiency of C18 columns is notable for their ability to separate complex mixtures. Aliphatic stationary phases like octyl (C8) and octadecyl (C18) demonstrate considerable selectivity, particularly for alkyl compounds. researchgate.net The choice between C8 and C18 often depends on the hydrophobicity of the analytes; C18 provides stronger retention for non-polar compounds due to its longer carbon chain. veeprho.comresearchgate.net

| Stationary Phase | Abbreviation | Primary Interaction Mechanism | Key Characteristics |

|---|---|---|---|

| Octadecylsilane | C18, ODS | Hydrophobic (van der Waals) | Highest hydrophobicity and retention for non-polar analytes. veeprho.comchromatographytoday.com |

| Octylsilane | C8 | Hydrophobic (van der Waals) | Less retentive than C18, suitable for moderately non-polar analytes. researchgate.net |

| Phenyl | - | π-π interactions, Hydrophobic | Offers unique selectivity for aromatic compounds. veeprho.com |

| Cyano | CN | Dipole-dipole, Hydrophobic | Can be used in both reversed-phase and normal-phase modes. veeprho.com |

Capillary Electrochromatography (CEC) Separation Principles

Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the separation principles of HPLC with the electrically driven flow of capillary electrophoresis (CE). dss.go.thwikipedia.org In CEC, a capillary column is packed with a stationary phase, such as octadecyl-modified silica, and the mobile phase is transported through the column via electroosmotic flow (EOF) generated by applying a high voltage. dss.go.thwikipedia.org

The separation in CEC is achieved through two mechanisms: the electrophoretic migration of charged analytes and the partitioning of analytes between the stationary and mobile phases, similar to HPLC. wikipedia.orgresearchgate.net The use of octadecyl stationary phases allows for the separation of neutral compounds, which is not possible in traditional CE, based on their differential partitioning. dss.go.th The EOF creates a very flat flow profile compared to the parabolic profile of pressure-driven systems like HPLC, which leads to significantly higher separation efficiencies and narrower peaks. dss.go.th

Research has demonstrated that octadecyl-silica stationary phases are effective in CEC for analyzing various compounds, including basic drugs. researchgate.net While interactions with residual silanol groups can still be a challenge, leading to peak tailing, the addition of amine modifiers to the mobile phase can significantly improve peak efficiencies, achieving plate numbers in the range of 1x10⁵ to 3x10⁵ plates/m. researchgate.net The unique selectivity of CEC arises from the combination of electrophoretic mobility and chromatographic partitioning, offering a powerful separation tool. researchgate.net Although approximately 70% of CEC research utilizes C18 stationary phases originally designed for HPLC, new materials are continuously being developed to further enhance performance. nih.gov

Integration with Mass Spectrometry (MS) Techniques

This compound is a member of the alkyl chloroformate class of reagents, which are widely used for chemical derivatization to enhance the analysis of various compounds by mass spectrometry. researchgate.netspringernature.com Derivatization is a process that chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For MS, the goals of derivatization include increasing analyte volatility for GC-MS, improving ionization efficiency, and enhancing chromatographic separation for LC-MS. ddtjournal.comresearchgate.net Alkyl chloroformates react readily with polar functional groups such as amines, phenols, and carboxylic acids, often in a rapid, one-step reaction that can proceed in an aqueous environment. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS requires analytes to be volatile and thermally stable enough to be vaporized without decomposition in the GC inlet. Many polar, non-volatile compounds, such as amino acids, organic acids, and phenols, cannot be analyzed directly. Derivatization with an alkyl chloroformate, such as ethyl chloroformate or methyl chloroformate, converts polar functional groups into less polar, more volatile esters and carbamates. springernature.commdpi.com This conversion makes the molecules amenable to GC separation and subsequent MS detection. mdpi.com

The reaction is typically fast, often occurring at room temperature, which minimizes sample preparation time and reduces the risk of analyte degradation. mdpi.com The resulting derivatives exhibit good chromatographic behavior and produce characteristic mass spectra that can be used for identification and quantification. mdpi.comnih.gov This derivatization strategy has been successfully applied to the comprehensive analysis of metabolites in biological samples like serum. nih.gov

| Functional Group | Analyte Class Example | Resulting Derivative | Benefit for GC-MS |

|---|---|---|---|

| Amino (-NH₂) | Amino Acids, Amines | Carbamate (B1207046) | Increased volatility and thermal stability. researchgate.net |

| Carboxyl (-COOH) | Organic Acids, Fatty Acids | Ester | Increased volatility, reduced polarity. springernature.com |

| Hydroxyl (-OH) | Phenols, Alcohols | Carbonate | Increased volatility and thermal stability. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

In LC-MS/MS, chemical derivatization is frequently employed to improve the detectability of analytes. ddtjournal.com While volatility is not a concern as in GC, derivatization can significantly enhance ionization efficiency, improve chromatographic retention and selectivity, and provide more specific fragmentation patterns for tandem mass spectrometry (MS/MS). ddtjournal.comresearchgate.net

By reacting an analyte with this compound, a long, non-polar C18 chain is introduced into the molecule. This modification can be particularly advantageous for analyzing small, polar molecules that exhibit poor retention on RPLC columns. The added hydrophobicity increases retention, moving the analyte's peak away from the void volume where matrix effects and ion suppression are often most severe. Furthermore, modifying the analyte can improve its ionization efficiency in the MS source. researchgate.net The generated derivatives can also be designed to produce specific product ions upon collision-induced dissociation (CID), which is highly beneficial for developing sensitive and selective quantitative methods using techniques like selected reaction monitoring (SRM). ddtjournal.com

Mechanistic and Theoretical Investigations of Octadecyl Chloroformate Chemistry

Computational Chemistry and Molecular Modeling of Reaction Pathways

Computational chemistry, particularly through Density Functional Theory (DFT), provides profound insights into the reaction mechanisms of alkyl chloroformates, which are otherwise difficult to elucidate experimentally. researchgate.netusfq.edu.ec Theoretical calculations have been crucial in investigating the homogeneous, unimolecular gas-phase elimination kinetics of these compounds. researchgate.netusfq.edu.ec

Two primary thermal decomposition pathways are proposed for alkyl chloroformates possessing a Cβ–H bond, such as octadecyl chloroformate:

Concerted Mechanism: A one-step process involving a six-membered cyclic transition state, leading directly to an olefin (e.g., 1-octadecene), hydrogen chloride (HCl), and carbon dioxide (CO₂). researchgate.netusfq.edu.ec

Stepwise Mechanism: This pathway involves the initial formation of an unstable chloroformic acid intermediate, which then rapidly decomposes into HCl and CO₂. researchgate.netusfq.edu.ec

Theoretical calculations performed on shorter-chain alkyl chloroformates (ethyl, isopropyl, and sec-butyl) have shown that the stepwise mechanism is energetically favored over the concerted one-step elimination. researchgate.netusfq.edu.ec These studies, utilizing methods like CBS-QB3 and DFT functionals such as CAM-B3LYP, have found reasonable agreement between calculated and experimental values, lending strong support to the proposed stepwise pathway. usfq.edu.ec While these studies did not specifically model this compound, the fundamental mechanism at the chloroformate functional group is expected to be analogous, with the long alkyl chain primarily influencing physical properties rather than the electronic rearrangement during decomposition.

| Compound | Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Ethyl Chloroformate (ECF) | Stepwise | CAM-B3LYP/6-311++G(d,p) | 41.53 | usfq.edu.ec |

| Ethyl Chloroformate (ECF) | Concerted | CAM-B3LYP/6-311++G(d,p) | 49.65 | usfq.edu.ec |

| Isopropyl Chloroformate (ICF) | Stepwise | CAM-B3LYP/6-311++G(d,p) | 39.14 | usfq.edu.ec |

| Isopropyl Chloroformate (ICF) | Concerted | CAM-B3LYP/6-311++G(d,p) | 48.16 | usfq.edu.ec |

In addition to thermal decomposition, computational models can predict pathways for other key reactions, such as hydrolysis and reactions with nucleophiles to form carbamates and carbonates. wikipedia.org These models help identify transition states and calculate activation barriers, offering a comprehensive view of the potential energy surface of the reactions.

Spectroscopic and Spectrometric Characterization of Intermediates and Products

The characterization of the transient intermediates and stable products of this compound reactions relies heavily on spectroscopic and spectrometric methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful tool for analyzing the derivatives formed from reactions with amines, alcohols, and carboxylic acids. wikipedia.org